molecular formula C10H12N6O B1394409 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1216637-84-1

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1394409
CAS No.: 1216637-84-1
M. Wt: 232.24 g/mol
InChI Key: KJOOEQHIKDGADQ-UHFFFAOYSA-N
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Description

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring substituted with amino and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, alkyl halides, and amines under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and dihydrotriazoles.

    Substitution: Various substituted triazole derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyrazole Derivatives: Compounds with a pyrazole ring, which is structurally similar to the triazole ring.

    Imidazole Derivatives: Compounds with an imidazole ring, another five-membered heterocycle with nitrogen atoms.

Uniqueness

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its amino and carboxamide groups, which confer distinct chemical and biological properties. This compound’s ability to form multiple hydrogen bonds and its potential for diverse chemical modifications make it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

5-amino-1-[(3-aminophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,11-12H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOOEQHIKDGADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide

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